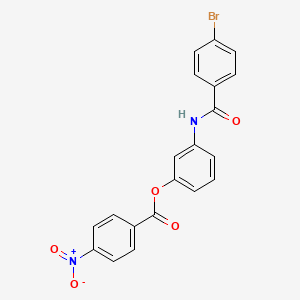
N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and chromene. These structures are known for their diverse biological activities and are often found in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the formation of the indazole and chromene rings followed by their coupling. One common method involves the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring through N–N bond formation . The chromene ring can be synthesized via a cyclization reaction of 2-azidobenzaldehydes and amines . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation . In medicine, it is being explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions . In industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as indazole and chromene derivatives. These compounds share similar structural motifs but differ in their specific functional groups and biological activities. For example, indazole derivatives are known for their anti-inflammatory and anticancer properties, while chromene derivatives are studied for their antioxidant and antimicrobial activities . The unique combination of indazole and chromene in this compound gives it a distinct profile of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-16(19-12-6-5-11-9-18-20-14(11)8-12)13-7-10-3-1-2-4-15(10)23-17(13)22/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXDDSYBDJFMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6107503.png)
![N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B6107506.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6107518.png)
![N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide](/img/structure/B6107522.png)
![4-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6107538.png)
![N-{2-[1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B6107545.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B6107578.png)
![2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide](/img/structure/B6107580.png)
![(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107587.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B6107590.png)
![N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6107605.png)

